2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is the epidermal growth factor receptor (EGFR) . This receptor plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, EGFR, in a covalent manner . It specifically inhibits the EGFR T790M/L858R mutation, which is often associated with non-small cell lung cancer .
Biochemical Pathways
The compound’s interaction with EGFR affects the downstream signaling pathways involved in cell growth and proliferation . By inhibiting the EGFR T790M/L858R mutation, it can suppress the kinase activity and cell proliferation .
Pharmacokinetics
Its efficacy suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound’s action results in the suppression of EGFR T790M/L858R kinase and H1975 cell proliferation . It also demonstrates highly selective inhibitory effects toward EGFR T790M/L858R over wild-type EGFR .
Properties
IUPAC Name |
2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCEYHXDKAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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